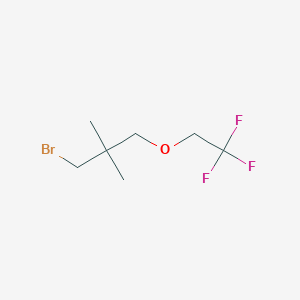

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is an organic compound with the molecular formula C7H12BrF3O. It is a brominated alkane with a trifluoroethoxy group, making it a compound of interest in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane typically involves the bromination of 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane. This can be achieved through the reaction of 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol, 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanenitrile, and 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propylamine.

Elimination: Major products are alkenes such as 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propene.

Oxidation: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol.

Reduction: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane.

Scientific Research Applications

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoroethoxy group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2,2-dimethylpropane: Similar in structure but lacks the trifluoroethoxy group.

2-Bromo-2-methylpropane: Another brominated alkane with different substitution patterns.

1-Bromo-3-(2,2,2-trifluoroethoxy)propane: Similar but with different alkyl chain length.

Uniqueness

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is unique due to the presence of both the bromine atom and the trifluoroethoxy group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Biological Activity

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is a halogenated organic compound with significant implications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and risks.

- Molecular Formula: C5H8BrF3

- Molecular Weight: 205.02 g/mol

- CAS Number: 1447671-73-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems and potential therapeutic applications. The compound has been studied for its effects on cellular processes and its potential as a synthetic intermediate in drug development.

This compound exhibits biological activity through several mechanisms:

- Halogenation Effects: The presence of bromine and trifluoroethoxy groups can influence the reactivity of the compound in biochemical pathways.

- Lipophilicity: The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and interaction with lipid bilayers.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated compounds similar to this compound. Results indicated that halogenated ethers exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but suggests potential use as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted using human cell lines to evaluate the safety profile of this compound. Preliminary results showed that at low concentrations, the compound did not significantly affect cell viability. However, higher concentrations resulted in increased cytotoxicity, indicating a dose-dependent response.

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Exhibited varying degrees of activity against bacteria; further studies needed for specificity. |

| Study 2 | Cytotoxicity | Low concentrations safe; higher concentrations toxic to human cell lines. |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane?

Methodological Answer: The synthesis typically involves O-trifluoroethylation of a brominated propane precursor. For example:

- Step 1: Prepare a brominated propane backbone (e.g., 1-bromo-2,2-dimethylpropane) using alkylation or halogenation.

- Step 2: Introduce the trifluoroethoxy group via nucleophilic substitution. A strong base (e.g., NaH) facilitates deprotonation of 2,2,2-trifluoroethanol, which then reacts with the brominated intermediate.

- Optimization: Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield in biphasic systems. Reaction temperatures are typically maintained at 60–80°C to balance reactivity and side-product formation .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR:

- ¹H NMR: Peaks for methyl groups (δ 1.2–1.4 ppm), trifluoroethoxy CH₂ (δ 3.8–4.2 ppm), and bromine-coupled protons (if present).

- ¹⁹F NMR: Distinct triplet for -CF₃ (δ -75 to -80 ppm).

- MS (EI): Molecular ion cluster around m/z 280–290 (C₇H₁₁BrF₃O) with fragmentation patterns confirming bromine and trifluoroethoxy groups.

- IR: Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹).

Note: Comparative analysis with structurally similar compounds (e.g., 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane ) helps validate assignments.

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

Methodological Answer: Stereochemical control is critical when synthesizing chiral analogs. For example:

- Chiral Catalysts: Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during trifluoroethoxy introduction can induce asymmetry.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving configuration, while protic solvents may lead to racemization.

- Case Study: In related trifluoroethylation reactions, steric hindrance from the 2,2-dimethyl group limits free rotation, stabilizing specific conformers .

Q. How can contradictions in reaction yields using different alkylating agents be resolved?

Methodological Answer: Discrepancies often arise from competing reaction pathways:

- Tosylate vs. Iodide Precursors: Tosylates (e.g., 2,2,2-trifluoroethyl tosylate) provide higher yields (60–70%) due to better leaving-group ability, while iodides may undergo elimination (e.g., forming 1,1-difluoro analogs) .

- Mitigation Strategies:

- Pre-activate the trifluoroethanol with silver salts (e.g., Ag₂O) to enhance nucleophilicity.

- Monitor reaction progress via TLC or GC-MS to identify side products early.

Q. What are its potential applications in medicinal chemistry?

Methodological Answer: The trifluoroethoxy group enhances metabolic stability and bioavailability in drug candidates:

- Case Study 1: Analogous compounds (e.g., [¹⁸F]TFMISO) are used in PET/MRI imaging due to hypoxia-targeting properties .

- Case Study 2: Fluorinated ethers improve blood-brain barrier penetration in CNS-targeted drugs .

- Synthetic Utility: Acts as a building block for fluorinated analogs of bioactive molecules (e.g., protease inhibitors) .

Q. How does its reactivity compare to structurally similar brominated trifluoroethoxy compounds?

Methodological Answer: Comparative studies highlight:

- Electrophilicity: The bromine atom undergoes nucleophilic substitution more readily than chlorine analogs (e.g., 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid ).

- Steric Effects: The 2,2-dimethyl group slows SN2 reactions compared to less hindered analogs (e.g., 1-bromo-3,3-diethoxy-1,1-difluoropropane ).

Properties

Molecular Formula |

C7H12BrF3O |

|---|---|

Molecular Weight |

249.07 g/mol |

IUPAC Name |

1-bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane |

InChI |

InChI=1S/C7H12BrF3O/c1-6(2,3-8)4-12-5-7(9,10)11/h3-5H2,1-2H3 |

InChI Key |

RWKHMEBGDXKAKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC(F)(F)F)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.